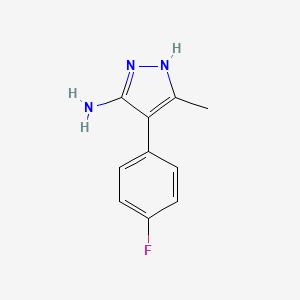

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

The exact mass of the compound 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMAIRSHUYHWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62538-16-3 | |

| Record name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the novel pyrazole derivative, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This compound is of significant interest to the pharmaceutical and agrochemical industries due to the established biological activities of the pyrazole scaffold. This document outlines a proposed synthetic route, detailed experimental protocols, and comprehensive characterization data.

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The introduction of a fluorophenyl group and a methyl group at specific positions on the pyrazole ring, along with an amino group, is anticipated to modulate the compound's biological activity, making 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine a promising candidate for further investigation in drug discovery programs.

Synthetic Pathway

The synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-fluorophenyl)-3-oxobutanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this β-ketonitrile with hydrazine hydrate to yield the final product.

Experimental Protocols

Synthesis of 2-(4-fluorophenyl)-3-oxobutanenitrile (Intermediate)

Materials:

-

Ethyl acetate

-

(4-fluorophenyl)acetonitrile

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

Add a solution of ethyl acetate and (4-fluorophenyl)acetonitrile in anhydrous ethanol dropwise to the stirred solution of sodium ethoxide at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)-3-oxobutanenitrile.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Final Product)

Materials:

-

2-(4-fluorophenyl)-3-oxobutanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-(4-fluorophenyl)-3-oxobutanenitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Characterization

The structure and purity of the synthesized 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine would be confirmed by various analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected in the range of 150-200 °C |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.21 g/mol |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | s | 3H | -CH₃ |

| ~ 5.5 | br s | 2H | -NH₂ |

| ~ 7.1 - 7.3 | m | 4H | Aromatic-H |

| ~ 11.5 | br s | 1H | -NH (pyrazole) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 10 | -CH₃ |

| ~ 100 | C4-pyrazole |

| ~ 115 (d, J ≈ 21 Hz) | C-H (aromatic, ortho to F) |

| ~ 130 (d, J ≈ 8 Hz) | C-H (aromatic, meta to F) |

| ~ 135 | C-F (aromatic) |

| ~ 140 | C3-pyrazole |

| ~ 155 | C5-pyrazole |

| ~ 160 (d, J ≈ 245 Hz) | C-F (aromatic) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine & pyrazole) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| ~ 1620 | N-H bending (amine) |

| ~ 1590, 1500 | C=C stretching (aromatic) |

| ~ 1220 | C-F stretching |

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 191.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The proposed synthetic route is based on well-established chemical principles for pyrazole synthesis. The detailed experimental protocols and expected characterization data serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of this novel compound for potential applications in drug discovery and development. Further experimental validation is required to confirm the proposed synthesis and characterize the compound's properties definitively.

A Technical Guide to the Spectroscopic Characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of experimental data for this specific compound in public databases, this document presents predicted spectroscopic data and data for a closely related isomer, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar pyrazole derivatives.

Spectroscopic Data

Given the scarcity of direct experimental data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, this section provides predicted data for the target molecule and experimental data for a structural isomer, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This comparative approach offers valuable insights into the expected spectral characteristics.

Predicted Spectroscopic Data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

The following tables summarize the predicted spectroscopic data obtained from computational chemistry software and databases. These predictions are based on the compound's structure and provide a theoretical baseline for experimental verification.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 2H | Ar-H |

| ~7.05 | t | 2H | Ar-H |

| ~5.50 | s (br) | 2H | -NH₂ |

| ~2.20 | s | 3H | -CH₃ |

| ~1.80 | s (br) | 1H | -NH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~150 | C5 |

| ~145 | C3 |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C |

| ~128 (d, ⁴JCF ≈ 3 Hz) | Ar-C-H |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C-H |

| ~105 | C4 |

| ~12 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine and pyrazole) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Weak | C-H stretching (methyl) |

| ~1620 | Strong | C=N stretching |

| ~1590 | Strong | C=C stretching (aromatic) |

| ~1510 | Strong | N-H bending |

| ~1220 | Strong | C-F stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 191.09 | 100 | [M]⁺ (Molecular Ion) |

| 176.07 | 40 | [M-CH₃]⁺ |

| 111.04 | 30 | [C₆H₄F-CN]⁺ |

| 95.04 | 25 | [C₆H₄F]⁺ |

Experimental Data for the Isomer: 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

The following data is for the structural isomer where the 4-fluorophenyl group is attached to the N1 position of the pyrazole ring. While not identical, it provides a useful comparison for the expected spectral features.

Table 5: ¹³C NMR Chemical Shifts for 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

| SpectraBase Spectrum ID | Comments |

| IKwM8Wv4la9 | Computed using HOSE algorithm |

Note: Access to the full spectrum on SpectraBase may require a subscription.[1]

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data for novel small organic molecules like 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the structural elucidation of a novel organic compound using NMR is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The sample should be free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.[2]

-

¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

-

2D NMR (if necessary): For unambiguous assignment of complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for determining proton-proton and proton-carbon correlations.[2]

Infrared (IR) Spectroscopy

For solid samples, one of the following methods is typically employed:

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.[3]

-

Compress the mixture in a die under high pressure to form a transparent or translucent pellet.[3][4]

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Mount the plate in the spectrometer and obtain the spectrum.[5]

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with chromatography, through a GC column.

-

Ionization: In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic characterization of a novel compound like 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Caption: A workflow for the characterization of a new chemical entity.

Caption: Logical relationships in NMR for structure elucidation.

References

Physical and chemical properties of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

While specific experimental data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is limited in publicly available literature, the following table summarizes its key computed and structural properties. Data for closely related analogs are provided for comparative purposes.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₀FN₃ | [1] |

| Molecular Weight | 191.21 g/mol | [1] |

| IUPAC Name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | N/A |

| CAS Number | Not available | N/A |

| Appearance | Likely a solid at room temperature | Based on related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols

The synthesis of pyrazole derivatives is well-established in organic chemistry. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The following is a plausible experimental protocol for the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, adapted from established methodologies for similar compounds.

Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Principle: This synthesis involves the reaction of (4-fluorophenyl)hydrazine with 2-methyl-3-oxobutanamide (acetoacetamide). The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

Reactants:

-

(4-fluorophenyl)hydrazine

-

2-methyl-3-oxobutanamide

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)hydrazine (1 equivalent) in glacial acetic acid.

-

Add 2-methyl-3-oxobutanamide (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to obtain 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=C, and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not extensively documented, pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including acting as kinase inhibitors. A closely related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a highly selective inhibitor of p38 MAP kinase. This suggests that 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine could potentially interact with similar signaling pathways.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4][5] The pathway is typically initiated by environmental stresses or inflammatory cytokines.[2] This leads to the activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or TAK1, which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 or MKK6.[6] These MAP2Ks then dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif.[6] Activated p38 MAPK can then phosphorylate a variety of downstream targets, including other kinases like MK2 and transcription factors such as ATF2 and MEF2C, leading to a cellular response.

Visualizations

Experimental Workflow: Synthesis and Purification

References

- 1. 72411-53-1 CAS MSDS (3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. assaygenie.com [assaygenie.com]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and chemical stability of the novel investigational compound, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not publicly available, this document outlines the standard, industry-accepted protocols necessary for its physicochemical characterization. Adherence to these protocols is critical for the successful progression of this compound through the drug development pipeline, ensuring its quality, safety, and efficacy.

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that profoundly influence its bioavailability, therapeutic effectiveness, and shelf-life. Poor aqueous solubility can lead to insufficient drug absorption and variable clinical outcomes, while chemical instability can result in the degradation of the API, potentially generating toxic byproducts and diminishing its potency. Early and thorough characterization of these parameters is therefore indispensable for any new chemical entity. This guide outlines the standard experimental protocols for solubility and stability assessment, aligned with the principles set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4]

Solubility Assessment

The solubility of a compound is the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pH to form a saturated solution. For pharmaceutical development, aqueous solubility across the physiological pH range is of primary concern. The two main types of solubility measured are thermodynamic and kinetic solubility.

Data Presentation: Solubility of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

The following table is a template for summarizing the solubility data for the target compound.

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data | Data |

| Thermodynamic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data | Data |

| Thermodynamic | Acetate Buffer | 4.5 | 25 | Data | Data |

| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data | Data |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data | Data |

Experimental Protocols for Solubility Testing

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Objective: To determine the concentration of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in a saturated aqueous solution at equilibrium.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[6]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The resulting suspensions are filtered through a low-binding 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7]

-

Data Analysis: The solubility is reported in µg/mL and µM.

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[8][9]

Objective: To determine the concentration at which 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine begins to precipitate from a supersaturated aqueous solution.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

Precipitation Induction: An aqueous buffer (e.g., PBS pH 7.4) is added to the wells, and the plate is incubated for a set period (e.g., 2 hours) at a controlled temperature.

-

Measurement: The amount of light scattered by the precipitated particles in each well is measured using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.

Figure 1: Experimental Workflows for Solubility Assessment.

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][10] These studies are governed by ICH guidelines, primarily Q1A(R2), and are crucial for establishing a retest period or shelf life and recommended storage conditions.[1][3]

Data Presentation: Stability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

The following tables provide templates for summarizing stability data.

Table 2: Long-Term and Accelerated Stability Data

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | Conforms | 100.0 | < 0.1 |

| 3 | Conforms | Data | Data | |

| 6 | Conforms | Data | Data | |

| 12 | Conforms | Data | Data | |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | Conforms | 100.0 | < 0.1 |

| 3 | Conforms | Data | Data | |

| 6 | Data | Data | Data |

Table 3: Forced Degradation Study Results

| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |

| 0.1 N HCl (Heated) | 24 h | Data | Data | Data | Data |

| 0.1 N NaOH (Heated) | 24 h | Data | Data | Data | Data |

| 3% H₂O₂ (RT) | 24 h | Data | Data | Data | Data |

| Heat (60°C, Solid) | 7 days | Data | Data | Data | Data |

| Photostability (ICH Q1B) | 1.2M lux·hr | Data | Data | Data | Data |

Experimental Protocols for Stability Testing

These studies are performed to evaluate the thermal and humidity-related stability of the drug substance over an extended period.[2]

Objective: To establish the retest period and storage conditions for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Methodology:

-

Sample Preparation: At least three primary batches of the compound are packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]

-

Storage Conditions: Samples are stored under the long-term and accelerated conditions specified by ICH Q1A(R2), as detailed in the table above.[1]

-

Analytical Testing: At each time point, samples are tested for attributes susceptible to change, including:

-

Assay: To determine the potency of the compound.

-

Degradation Products/Impurities: To quantify any related substances.

-

Appearance: Visual inspection for any physical changes (e.g., color, form). The analytical methods used must be stability-indicating.

-

Forced degradation studies are undertaken to identify likely degradation products and demonstrate the specificity of the analytical methods used.[10][11] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Objective: To identify the degradation pathways and potential degradation products of the compound under various stress conditions.

Methodology:

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and may be heated to accelerate degradation.[12]

-

Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).[11]

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C-80°C).[12][13]

-

Photostability: The solid compound and a solution of the compound are exposed to light according to ICH Q1B guidelines.[12]

-

Analysis: Samples are analyzed at various time points using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and quantify the parent compound and its degradation products.

Figure 2: Logical Workflow for Stability Assessment.

Potential Biological Signaling Pathways

Pyrazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties.[14][15] They often function as inhibitors of various protein kinases involved in cell proliferation and survival signaling pathways.[16] For a compound like 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, potential targets could include kinases in pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are commonly dysregulated in cancer.

Figure 3: Potential Kinase Inhibition Signaling Pathways.

References

- 1. mastercontrol.com [mastercontrol.com]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. who.int [who.int]

- 7. benchchem.com [benchchem.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. snscourseware.org [snscourseware.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Biological activity screening of novel pyrazole derivatives

An in-depth technical guide on the biological activity screening of novel pyrazole derivatives for researchers, scientists, and drug development professionals.

Introduction to Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] The structural versatility of the pyrazole nucleus allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological activities.[3][4] These compounds have garnered significant attention in drug discovery due to their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents.[1][5][6] Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, feature a pyrazole core, highlighting the therapeutic potential of this chemical class.[7][8][9]

This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of novel pyrazole derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial properties. It includes detailed experimental protocols, tabulated quantitative data from recent studies, and visualizations of key pathways and workflows to aid in the design and execution of screening campaigns.

Anticancer Activity Screening

Pyrazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical cellular targets like protein kinases (e.g., VEGFR, EGFR, CDK), tubulin polymerization, and DNA replication.[1][3] Their evaluation involves a hierarchical screening process, beginning with in vitro cytotoxicity assays against various cancer cell lines, followed by mechanistic and in vivo studies.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected novel pyrazole derivatives against various human cancer cell lines.

| Compound ID/Series | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| Compound 25 | Antiangiogenic | HT29 (Colon) | 3.17 | Axitinib | >10 | [1] |

| PC3 (Prostate) | 4.21 | Axitinib | >10 | [1] | ||

| A549 (Lung) | 6.77 | Axitinib | >10 | [1] | ||

| Compound 27 | VEGFR-2 Inhibition | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [1] |

| Compound 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |

| Compound 50 | Dual EGFR/VEGFR-2 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [1] |

| Inhibition | Sorafenib | 1.06 | [1] | |||

| Compound 161b | Not Specified | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [5] |

| Compound 163 | Not Specified | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [5] |

| HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | [5] | ||

| Compounds 6b, 6d | Not Specified | HNO-97 (Head & Neck) | 10, 10.56 | - | - | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of medium.

- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- The pyrazole derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in the culture medium.

- The medium from the wells is aspirated, and 100 µL of the medium containing various concentrations of the test compounds is added. A control group receives medium with DMSO (vehicle control), and another group receives a standard anticancer drug (positive control).

- The plates are incubated for 48-72 hours.

3. MTT Assay Procedure:

- Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

- The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

4. Data Analysis:

- The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualization: VEGFR-2 Signaling Pathway and Inhibition

Many pyrazole derivatives target receptor tyrosine kinases like VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel pyrazole derivative.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[11][12]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole compounds.

| Compound ID/Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) | Reference |

| Compounds 144-146 | - | 0.034 - 0.052 | - | 78.9 - 96.0 | [5] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | [12] |

| Compound 2a | - | - | - | 84.39 | [13] |

| Compound 3b | 0.876 | 0.039 | 22.21 | High | [14] |

| Compound 5e | 0.513 | 0.039 | 13.10 | High | [14] |

| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | 75.0 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[13][15]

1. Animals:

- Wistar or Sprague-Dawley rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

2. Dosing:

- Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups receiving different doses of the pyrazole derivatives.

- The test compounds and standard drug are typically suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

3. Induction of Edema:

- One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

- The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis:

- The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial volume (V₀).

- The percentage inhibition of edema for each group is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualization: Experimental Workflow for Anti-inflammatory Screening

Caption: General workflow for screening pyrazole derivatives for anti-inflammatory activity.

Antimicrobial Activity Screening

Pyrazole derivatives have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[16][17] The screening process typically involves determining the minimum inhibitory concentration (MIC) of the compounds.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various microbial strains.

| Compound ID/Series | Microbial Strain | Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | Gram-negative | 0.25 | Ciprofloxacin | - | [15] |

| Compound 4 | Streptococcus epidermidis | Gram-positive | 0.25 | Ciprofloxacin | - | [15] |

| Chloro Derivatives | Staphylococcus aureus | Gram-positive | Potent | Rifampicin | 5 | [18] |

| Candida albicans | Fungus | Potent | Ampicillin | 10 | [18] | |

| Compound 9 | Staphylococcus aureus (MDR) | Gram-positive | 4 | - | - | [19] |

| Enterococcus spp. | Gram-positive | 4 | - | - | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Inoculum:

- A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on a suitable agar medium.

- Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

- The broth culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microplate:

- A 96-well microtiter plate is used.

- The pyrazole compounds are dissolved in DMSO. A two-fold serial dilution of each compound is prepared directly in the wells using the appropriate broth medium. The final volume in each well is typically 100 µL.

- A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

3. Inoculation and Incubation:

- The standardized microbial inoculum is added to each well (except the negative control).

- The plate is sealed or covered and incubated at 37°C for 18-24 hours for bacteria.

4. Determination of MIC:

- After incubation, the plate is visually inspected for turbidity.

- The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.

Conclusion

The pyrazole scaffold remains a highly fruitful starting point for the development of novel therapeutic agents. The successful identification of lead candidates depends on a systematic and robust biological activity screening cascade. This guide has outlined the core methodologies for evaluating the anticancer, anti-inflammatory, and antimicrobial potential of new pyrazole derivatives. By employing these standardized protocols, presenting data clearly, and understanding the underlying mechanisms of action, researchers can efficiently identify and advance promising compounds in the drug development pipeline. Future efforts will likely focus on multi-target pyrazole derivatives and the use of high-throughput screening technologies to accelerate discovery.[1][6]

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Mechanism of action of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a kinase inhibitor

An In-depth Technical Guide on the Mechanism of Action of Substituted Aminopyrazole Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyrazole derivatives have emerged as a privileged scaffold in the design of potent and selective kinase inhibitors, targeting a wide array of kinases implicated in oncology, inflammation, and other therapeutic areas. While specific data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a kinase inhibitor is not extensively available in the public domain, the broader class of aminopyrazole-containing molecules has been the subject of intensive research. This technical guide will delve into the general mechanism of action of substituted aminopyrazole kinase inhibitors, drawing upon data from structurally related compounds. We will explore their binding modes, impacted signaling pathways, and the experimental protocols used for their characterization.

Introduction: The Pyrazole Core in Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of small molecule kinase inhibitors. The amino group at the 5-position of the pyrazole ring frequently acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents on the pyrazole ring, such as the phenyl and methyl groups, play a crucial role in determining the inhibitor's potency and selectivity by occupying adjacent hydrophobic pockets and forming additional interactions.

General Mechanism of Action

Substituted aminopyrazoles typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream substrates. The specific interactions that govern this binding are highly dependent on the substitution pattern of the pyrazole core and the topology of the target kinase's active site.

A common binding motif involves the 5-amino group of the pyrazole forming one or more hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region. The aromatic substituents on the pyrazole ring often occupy the hydrophobic regions of the ATP-binding site, contributing to the overall binding affinity. The precise orientation and interactions of these substituents are critical determinants of the inhibitor's selectivity for specific kinases.

Quantitative Data on Structurally Related Kinase Inhibitors

To illustrate the potential of the aminopyrazole scaffold, the following table summarizes the inhibitory activities of several structurally related pyrazole derivatives against various kinases. It is important to note that these are not data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine but for analogous compounds, which highlight the general potency of this chemical class.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazole-based inhibitors | Akt1 | 61 | [1] |

| Pyrazole-based inhibitors | Aurora A Kinase | 160 | [1] |

| Pyrazole-based inhibitors | CDK1 | 1520 - 2380 | [1] |

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | Data for RO3201195 available | [2] |

| Pyrano[2,3-c]pyrazoles | AKT2/PKBβ | 14,000 | [3] |

| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | 15 | [4] |

Key Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

Given the diversity of kinases targeted by aminopyrazole derivatives, they can modulate a wide range of cellular signaling pathways critical in disease pathogenesis. Below are representations of some of these pathways.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for pyrazole-based inhibitors.

Caption: The p38 MAPK pathway, involved in inflammation and stress responses, is targeted by certain aminopyrazole derivatives.

Experimental Protocols

The characterization of aminopyrazole derivatives as kinase inhibitors involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of a test compound.

Methodology:

-

Compound Preparation: A serial dilution of the test compound (e.g., 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine) is prepared in a suitable solvent, typically DMSO.

-

Reaction Mixture: The reaction is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for the phosphorylated product), and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Assays

To assess the activity of the inhibitor in a biological context, cell-based assays are crucial.

Western Blotting for Target Engagement:

This technique is used to determine if the inhibitor can block the phosphorylation of a kinase's downstream substrate within a cell.

Methodology:

-

Cell Treatment: Cancer cell lines known to have activated signaling pathways of interest are treated with varying concentrations of the test compound.

-

Cell Lysis: After a specific incubation period, the cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated form of the downstream substrate and the total amount of the substrate.

-

Detection: The bands corresponding to the proteins of interest are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

-

Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band to determine the effect of the inhibitor on the signaling pathway.

Conclusion

The substituted aminopyrazole scaffold represents a highly versatile and successful core for the development of kinase inhibitors. While specific data on 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is limited in publicly accessible literature, the extensive research on structurally related compounds provides a strong rationale for its potential as a kinase inhibitor. The general mechanism of action involves competitive binding to the ATP pocket of kinases, driven by key interactions of the aminopyrazole core and its substituents. The precise kinase selectivity and cellular effects are dictated by the specific substitution pattern. Further investigation through the experimental protocols outlined in this guide would be necessary to fully elucidate the therapeutic potential of this specific compound.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro evaluation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Foreword

This document provides a representative technical overview of the initial in vitro evaluation of a hypothetical pyrazole-based compound, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (hereafter referred to as PZ-4F3M).

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield specific in vitro experimental data for the exact compound 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be a core component of many biologically active agents, particularly kinase inhibitors.[1][2] Therefore, this guide has been constructed based on the typical evaluation cascade for novel pyrazole derivatives synthesized for anticancer research, drawing upon methodologies and data from analogous compounds.[3][4] The quantitative data, protocols, and pathways described herein are representative examples intended to serve as a technical guide for researchers in the field.

Introduction and Rationale

The pyrazole nucleus is a fundamental heterocyclic scaffold in the development of therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] A significant number of pyrazole derivatives have been investigated as inhibitors of protein kinases, which are critical enzymes regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6]

The hypothetical compound PZ-4F3M, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, incorporates key structural features common to kinase inhibitors: a heterocyclic pyrazole core for establishing key interactions in ATP-binding pockets, and a fluorophenyl moiety which can enhance binding affinity and modulate pharmacokinetic properties. This document outlines a standard initial in vitro evaluation process to characterize its potential as a targeted therapeutic agent.

In Vitro Biological Activity

The primary in vitro evaluation of PZ-4F3M would focus on two key areas: its direct inhibitory effect on a panel of cancer-relevant protein kinases and its cytotoxic effect on human cancer cell lines.

Kinase Inhibitory Activity

The compound's potency against a panel of serine/threonine and tyrosine kinases would be determined to identify its primary targets and selectivity profile.

Table 1: Representative Kinase Inhibition Profile for PZ-4F3M

| Target Kinase | Assay Type | IC₅₀ (nM) |

| BRAF V600E | ADP-Glo | 85 |

| CRAF | ADP-Glo | 150 |

| VEGFR-2 | Radiometric | 210 |

| EGFR | ADP-Glo | > 10,000 |

| p38α | Radiometric | > 10,000 |

| CDK2/cyclin A | ADP-Glo | 7,500 |

Note: Data is hypothetical and for illustrative purposes only, based on activities of similar pyrazole derivatives.[3][4]

Antiproliferative Activity

The compound's ability to inhibit the growth of various human cancer cell lines provides a measure of its cell permeability and activity in a complex biological system.

Table 2: Representative Antiproliferative Activity of PZ-4F3M

| Cell Line | Cancer Type | Assay Type | GI₅₀ (µM) |

| A375 | Malignant Melanoma (BRAF V600E) | MTT | 0.55 |

| HCT116 | Colon Carcinoma (BRAF wild-type) | MTT | 8.9 |

| MCF-7 | Breast Adenocarcinoma | MTT | 12.4 |

| A549 | Lung Carcinoma | MTT | > 50 |

Note: Data is hypothetical and for illustrative purposes only.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute PZ-4F3M in 100% DMSO, followed by a final dilution in assay buffer.

-

Kinase Reaction : To a 384-well plate, add 2.5 µL of the test compound (PZ-4F3M) or control (e.g., Vemurafenib for BRAF). Add 2.5 µL of a solution containing the target kinase (e.g., BRAF V600E) and its substrate (e.g., MEK1) in assay buffer.

-

Initiation : Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

-

Incubation : Incubate the plate at 30°C for 60 minutes.

-

ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition : Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic or growth-inhibitory effects of a compound on cultured cells.

-

Cell Seeding : Seed cancer cells (e.g., A375 melanoma cells) into 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of PZ-4F3M in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance (optical density) at 570 nm using a microplate reader. Calculate the percentage of growth inhibition (GI) and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizations: Pathways and Workflows

Potential Mechanism of Action

Given the representative data, PZ-4F3M appears to be a potential inhibitor of the RAF kinases. The diagram below illustrates the canonical MAPK/ERK signaling pathway, a key pathway in cancer cell proliferation that is often activated by mutations in RAS or BRAF.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 4-Fluorophenyl Moiety in Pyrazole-Based Bioactive Compounds: A Structure-Activity Relationship Deep Dive

For Immediate Release

Warrendale, PA – In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities, ranging from anticancer to anti-inflammatory effects.[1][2][3] A critical area of investigation within this class of compounds is the structure-activity relationship (SAR) of derivatives bearing a 4-fluorophenyl substituent. This technical guide delves into the core principles of SAR for 4-fluorophenyl pyrazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom at the para-position of a phenyl ring attached to the pyrazole core has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the entire molecule.[4] This has led to the development of potent inhibitors for a variety of biological targets, particularly protein kinases.[1][5]

Structure-Activity Relationship Insights

The biological activity of 4-fluorophenyl pyrazole compounds is intricately linked to the nature and position of substituents on both the pyrazole and the phenyl rings. Key SAR observations from various studies are summarized below:

-

Substitution on the Pyrazole Ring: Modifications at the N1 and C3/C5 positions of the pyrazole ring are crucial for potency and selectivity. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, the presence of an amide group was found to be important for inhibitory activity.[5]

-

The 4-Fluorophenyl Moiety: The 4-fluorophenyl group itself is often a key contributor to binding. In some kinase inhibitors, this group fits into a specific hydrophobic pocket of the ATP-binding site, and the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein backbone. The substitution of the 4-fluorophenyl group with other moieties often leads to a decrease in potency.[1]

-

Other Substituents: The addition of other functional groups at different positions can further fine-tune the activity. For example, in a series of Aurora kinase inhibitors, the presence of a nitro group was found to be more optimal than other substituents like hydrogen, methyl, methoxy, or chloro groups.[1]

Quantitative Data Summary

The following tables summarize the in vitro activities of representative 4-fluorophenyl pyrazole compounds against various biological targets.

Table 1: Kinase Inhibitory Activity of 4-Fluorophenyl Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| Compound 6 | Aurora A | 0.16 | - | [1] |

| HCT116 (colon) | 0.39 | HCT116 | [1] | |

| MCF7 (breast) | 0.46 | MCF7 | [1] | |

| Compound 37 | JNK3 | Potent (exact value not specified) | - | [6] |

Table 2: Antiproliferative Activity of 4-Fluorophenyl Pyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 7 | U937 (leukemia) | 5.106 | [1] |

| K562 (leukemia) | 5.003 | [1] | |

| A549 (lung) | 0.487 | [1] | |

| LoVo (colon) | 0.789 | [1] | |

| HT29 (colon) | 0.381 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of 4-fluorophenyl pyrazole compounds.

General Synthesis of 4-Fluorophenyl Pyrazole Derivatives

A common synthetic route to 4-fluorophenyl pyrazole compounds involves a condensation reaction followed by cyclization. For example, a substituted chalcone containing a 4-fluorophenyl moiety can be reacted with a hydrazine derivative to form a pyrazoline, which is then oxidized to the corresponding pyrazole.

Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:

-

Pyrazoline Synthesis: A one-pot, three-component reaction is carried out with 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine under microwave irradiation in the presence of a base (e.g., NaOH in ethanol).[4]

-

Oxidative Aromatization: The resulting pyrazoline is then oxidized to the pyrazole using a suitable oxidizing agent, such as glacial acetic acid, under conventional heating.[4]

-

Purification: The final product is purified by recrystallization from a suitable solvent like ethanol.[7]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[4][7]

In Vitro Kinase Inhibition Assay

The ability of the synthesized compounds to inhibit specific kinases is often evaluated using in vitro kinase assays.

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.

-

Procedure:

-

The kinase, substrate peptide, and ATP are incubated in a reaction buffer.

-

The test compound (at various concentrations) is added to the reaction mixture.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated product is determined using methods like fluorescence, luminescence, or radioactivity.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizing a Key Signaling Pathway and Experimental Workflow

To better illustrate the context of this research, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and a typical experimental workflow.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Caption: A typical experimental workflow for the synthesis and biological evaluation of 4-fluorophenyl pyrazole compounds.

Future Directions

The continued exploration of SAR for 4-fluorophenyl pyrazole compounds holds significant promise for the development of novel therapeutics. Future research will likely focus on:

-

Improving Selectivity: Designing compounds that are highly selective for a specific kinase isoform to minimize off-target effects.

-

Overcoming Drug Resistance: Developing derivatives that can inhibit mutated forms of kinases that are resistant to current therapies.

-

Exploring New Targets: Investigating the activity of these compounds against other classes of biological targets beyond kinases.

-

In Vivo Studies: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models.

By leveraging the insights gained from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of 4-fluorophenyl pyrazole compounds.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged structure," its remarkable versatility and favorable drug-like properties have led to its integration into a multitude of therapeutic agents, including several blockbuster drugs.[1][3] This technical guide delves into the discovery and development of pyrazole-based compounds as therapeutic agents, with a particular focus on their applications in oncology and inflammation. We will explore key synthetic strategies, present comprehensive biological activity data, provide detailed experimental protocols for their evaluation, and visualize critical signaling pathways and experimental workflows.

The Therapeutic Significance of the Pyrazole Moiety

First synthesized in 1883, the pyrazole scaffold has become an indispensable tool in the design of novel pharmaceuticals.[1] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, contribute to its capacity to interact with a wide range of biological targets.[2] This has resulted in the development of pyrazole-containing drugs for a diverse array of clinical conditions, such as cancer, inflammation, pain, and infectious diseases.[4][5]

Notable FDA-approved drugs that feature a pyrazole core underscore its therapeutic importance. These include:

-

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.[6]

-

Ruxolitinib (Jakafi®): A Janus kinase (JAK) 1 and 2 inhibitor used in the management of myelofibrosis and polycythemia vera.[1]

-

Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and ROS1 inhibitor for the treatment of non-small cell lung cancer.[1]

-

Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[2]

The continued exploration of pyrazole derivatives in preclinical and clinical studies highlights the ongoing potential of this scaffold in addressing unmet medical needs.[2][7]

Synthetic Strategies for Pyrazole-Based Compounds

The synthesis of substituted pyrazoles is well-established, with the most common approach involving the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[5][8] This method allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring, enabling the fine-tuning of the compound's pharmacological profile.

A general workflow for the synthesis and initial screening of pyrazole-based therapeutic agents is depicted below.

Caption: A generalized workflow for the synthesis and screening of pyrazole-based therapeutic agents.

Pyrazole-Based Compounds in Oncology

The inhibition of protein kinases is a cornerstone of modern cancer therapy, and pyrazole derivatives have emerged as potent inhibitors of various kinases implicated in cancer progression.[3][9]

Targeting Protein Kinases

Many pyrazole-containing compounds have been designed to target the ATP-binding site of protein kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

A simplified representation of a generic kinase inhibition pathway is shown below.

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole-based compounds against various cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Compound 21 | Aurora-A kinase inhibitor | HCT116 | 0.39 ± 0.06 µM | [3][10] |

| MCF-7 | 0.46 ± 0.04 µM | [3][10] | ||

| Compound 24 | CDK2 inhibitor | A549 | 25 nM | [9] |

| Compound 42 | Not specified | WM 266.4 | 0.12 µM | [3] |

| MCF-7 | 0.16 µM | [3] | ||

| Compound 44 | BCR-Abl kinase inhibitor | Not specified | 14.2 nM | [3] |

| Compound 49 | EGFR and HER-2 tyrosine kinase inhibitor | Not specified | 0.26 µM (EGFR), 0.20 µM (HER-2) | [3] |

| Compound 87 | Cytotoxic | Not specified | 0.57 nM | [9] |

| Compound 112 | COX-2 inhibitor, anticancer | A549 | 2.09 ± 0.01 µM | [9] |

| SiHa | 4.94 ± 0.05 µM | [9] | ||

| HepG2 | 4.94 ± 0.05 µM | [9] | ||

| COLO205 | 4.86 ± 0.01 µM | [9] |

Pyrazole-Based Compounds in Inflammation

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the selective inhibition of COX-2 being a primary mechanism of action.[3][10]

Targeting the Cyclooxygenase (COX) Pathway

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

The signaling pathway for COX-2 inhibition is illustrated below.

Caption: Mechanism of action for pyrazole-based COX-2 inhibitors.

Quantitative Data for Anti-inflammatory Activity